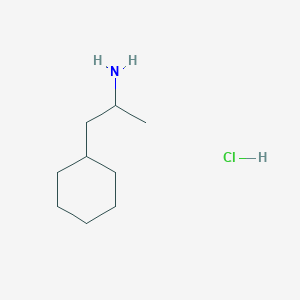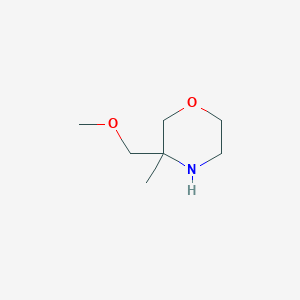
3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO3S and a molecular weight of 201.67 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and contains a methanesulfonylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors, such as 3-chloro-1-propanol, under basic conditions.
Introduction of Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base, such as triethylamine.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets through its functional groups. The methanesulfonylmethyl group can participate in electrophilic and nucleophilic reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(methanesulfonylmethyl)oxetan-3-amine: The free base form without the hydrochloride salt.
3-(methylsulfonylmethyl)oxetan-3-amine: A similar compound with a different sulfonyl group.
Oxetane derivatives: Various oxetane-based compounds with different substituents.
Uniqueness
3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride is unique due to its combination of the oxetane ring, methanesulfonylmethyl group, and amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for research and development in various fields.
Properties
CAS No. |
1955531-77-7 |
|---|---|
Molecular Formula |
C5H12ClNO3S |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-10(7,8)4-5(6)2-9-3-5;/h2-4,6H2,1H3;1H |
InChI Key |
PSPQOYIBEFAJMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)N.Cl |
Purity |
80 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




